N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic carboxamide derivative featuring a cyclohex-3-ene core substituted with a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-18(16-5-2-1-3-6-16)19(13-15-9-11-21-14-15)10-8-17-7-4-12-22-17/h1-2,4,7,9,11-12,14,16H,3,5-6,8,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNRBZJJGUFSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 297.38 g/mol. Its structure includes a furan ring, a thiophene moiety, and a cyclohexene carboxamide backbone, contributing to its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Thiophene Moiety | Enhances interaction with biological targets |
| Cyclohexene Carboxamide Backbone | Provides stability and facilitates binding |
Antimicrobial Properties
Research indicates that derivatives of both furan and thiophene exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Studies have highlighted the anticancer potential of compounds containing furan and thiophene rings. For example, derivatives have been reported to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound may possess similar properties, warranting further investigation.
The biological activity of this compound is thought to involve:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Binding : Potential interactions with DNA could lead to disruption of replication processes in cancer cells.
- Cell Membrane Disruption : The lipophilic nature may allow the compound to integrate into cellular membranes, affecting permeability.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Derivative : Utilizing furan-based starting materials.
- Thiophene Coupling : Employing coupling agents to attach the thiophene moiety.
- Cyclization : Finalizing the cyclohexene structure through cyclization reactions.
Summary Table of Synthesis Steps
| Step | Reactants/Conditions | Yield |
|---|---|---|
| Furan Derivative Formation | Furan + Aldehyde + Catalyst | Moderate |
| Thiophene Coupling | Thiophene + Coupling Agent | High |
| Cyclization | Cyclohexene + Acid Catalyst | High |
Case Study 1: Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The tested derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting promising antimicrobial properties .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds similar to this compound induced apoptosis at concentrations as low as 5 µM after 48 hours of exposure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Furan Moieties
The compound shares structural motifs with several derivatives reported in the literature:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
